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Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine

Cat. No.: B152697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics

of 7-Bromoimidazo[1,2-a]pyridine. The information is compiled from various scientific

databases and literature, offering a centralized resource for professionals in research and

development. This document focuses on presenting available quantitative data, detailing

experimental protocols for physical characterization, and visualizing relevant biological

pathways and experimental workflows.

Core Physical and Chemical Properties
7-Bromoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound. Its core structure,

imidazo[1,2-a]pyridine, is a key scaffold in many biologically active molecules.[1] The

compound exists as a solid at room temperature.

General and Computed Properties
Below is a summary of the general and computationally derived physical properties for 7-
Bromoimidazo[1,2-a]pyridine. These values are calculated from its chemical structure and

provide estimations of its physicochemical behavior.
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Property Value Source(s)

Molecular Formula C₇H₅BrN₂ [2]

Molecular Weight 197.03 g/mol [2]

CAS Number 808744-34-5 [2]

Appearance Solid

Exact Mass 195.96361 Da [2]

Monoisotopic Mass 195.96361 Da [2]

XLogP3 (Computed) 2.5 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 0 [2]

Topological Polar Surface Area 17.3 Å² [2]

Heavy Atom Count 10 [2]

Experimental Physical Properties
Experimental data for the melting point and solubility of 7-Bromoimidazo[1,2-a]pyridine are

not readily available in the cited literature. For comparative purposes, data for related bromo-

and methyl-substituted imidazo[1,2-a]pyridine derivatives are presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoimidazo_1_2-a_pyridine
https://www.benchchem.com/product/b152697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Compound Source(s)

Melting Point 76-81 °C
6-Bromoimidazo[1,2-

a]pyridine

156.5-165.5 °C

Methyl 3-

bromoimidazo[1,2-

a]pyridine-7-

carboxylate

[3]

Boiling Point Data not available
7-Bromoimidazo[1,2-

a]pyridine

Solubility Data not available
7-Bromoimidazo[1,2-

a]pyridine

Spectral Data
While specific spectral data for 7-Bromoimidazo[1,2-a]pyridine is not provided in the

searched literature, commercial suppliers indicate its availability.[4] For reference, general

characteristics of NMR and IR spectra for the imidazo[1,2-a]pyridine core are discussed in the

literature.[5][6]

¹H NMR & ¹³C NMR: The chemical shifts in the NMR spectra of imidazo[1,2-a]pyridines are

influenced by substituents and the electronic environment of the heterocyclic rings.[5]

FT-IR: The infrared spectrum of the imidazo[1,2-a]pyridine scaffold has been analyzed using

density functional theory (DFT) calculations, allowing for the assignment of vibrational

modes.[6]

Mass Spectrometry: Predicted collision cross-section values for various adducts of a related

compound, 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile, have been calculated.[7]

Experimental Protocols
This section details standardized methodologies for determining key physical properties of solid

organic compounds like 7-Bromoimidazo[1,2-a]pyridine.
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Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range (0.5-

1.0°C) is characteristic of a pure substance, while impurities typically depress the melting point

and broaden the range.

Protocol:

Sample Preparation: A small amount of the finely powdered, dry compound is introduced into

a capillary tube, which is then sealed at one end. The sample is packed down to a height of

1-2 mm by tapping the tube.[8][9]

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb. This assembly is then placed in a heating apparatus,

such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-

Temp apparatus).[10]

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the

temperature approaches the expected melting point.[9]

Observation and Recording: The temperature at which the first drop of liquid appears (T₁)

and the temperature at which the entire sample becomes liquid (T₂) are recorded. The

melting point is reported as the range T₁ - T₂.[10][11]

Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination

should be repeated at least once with a fresh sample to ensure consistent results.

Solubility Determination
Solubility is determined by finding the maximum amount of a solute that can dissolve in a given

amount of solvent at a specific temperature.[12]

Protocol:

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, dimethyl

sulfoxide (DMSO), diethyl ether) should be used to assess the compound's solubility profile.
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Sample Preparation: A pre-weighed amount of the compound (e.g., 25 mg) is placed into a

small test tube.[13]

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the

test tube in small portions.[13]

Dissolution: After each addition, the test tube is vigorously shaken or vortexed. More rigorous

methods, such as sonication or gentle heating (e.g., to 37°C), can be employed if the

compound does not readily dissolve.[14]

Observation: The solution is visually inspected for clarity. The compound is considered

"soluble" if it forms a clear solution with no visible particles or cloudiness.

Quantification: To determine the quantitative solubility, the process is repeated with varying

amounts of solute and solvent until the saturation point is reached. The concentration (e.g.,

in mg/mL or µM) of the resulting saturated solution is then measured, often using techniques

like UV-Vis spectroscopy or HPLC.[12]

Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the physical

characteristics of a solid organic compound.
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Caption: Workflow for Physical Characterization.

Relevant Biological Pathway
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory and anti-

cancer properties. A key mechanism in these processes involves the modulation of

inflammatory signaling pathways. The diagram below depicts the interconnected STAT3 and

NF-κB signaling pathways, which collaboratively regulate the expression of pro-inflammatory

enzymes like COX-2 and iNOS.
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Caption: STAT3/NF-κB Inflammatory Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152697?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

